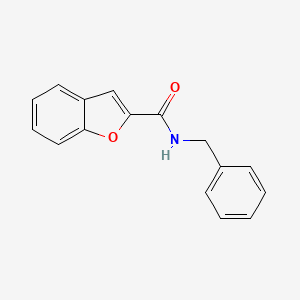

N-benzyl-1-benzofuran-2-carboxamide

説明

N-benzyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted at the 2-position with a carboxamide group, where the amide nitrogen is further bonded to a benzyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the amide group and aromatic interactions from the benzyl and benzofuran systems.

特性

IUPAC Name |

N-benzyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXKUMAFAKTNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The benzofuran core can then be further functionalized through palladium-catalyzed C–H arylation and transamidation reactions to introduce the benzyl and carboxamide groups .

Industrial Production Methods

Industrial production of N-benzyl-1-benzofuran-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

化学反応の分析

Types of Reactions

N-benzyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran derivatives.

科学的研究の応用

Anticancer Activity

Numerous studies have highlighted the potential of N-benzyl-1-benzofuran-2-carboxamide as an anticancer agent. For instance, structure-activity relationship (SAR) studies indicate that modifications on the benzofuran core can enhance antiproliferative activity against various cancer cell lines. In vitro testing has shown that derivatives of benzofuran can successfully inhibit cancer cell proliferation by targeting specific molecular pathways associated with tumor growth .

Antibacterial and Antiviral Properties

The compound also exhibits promising antibacterial and antiviral activities. Research indicates that benzofuran derivatives can disrupt microbial cell membranes or inhibit viral replication, making them candidates for further investigation in drug development aimed at treating infections.

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Some derivatives have shown potential as cholinesterase inhibitors, which are crucial for neurotransmission and could help in managing symptoms associated with neurodegeneration .

Industrial Applications

In addition to its biological applications, this compound is being explored for its utility in developing new materials with specific properties. Its unique chemical structure allows it to participate in various chemical processes, making it valuable in industrial applications.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and applications of this compound compared to similar benzofuran derivatives:

| Compound Name | Anticancer Activity | Antibacterial Activity | Neuroprotective Potential | Industrial Use |

|---|---|---|---|---|

| This compound | High | Moderate | Yes | Yes |

| Benzofuran | Moderate | Low | No | Limited |

| Benzothiophene | Low | Moderate | No | Yes |

| N-methylbenzofuran-2-carboxamide | High | High | Yes | Yes |

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various applications:

- Anticancer Research : A study evaluated the compound's effectiveness against lung cancer cell lines, demonstrating significant inhibition of cell proliferation through the disruption of critical signaling pathways involved in tumor growth .

- Neuroprotective Studies : Research highlighted the compound's ability to inhibit acetylcholinesterase activity, suggesting its potential role in treating Alzheimer's disease by enhancing cholinergic transmission.

- Antimicrobial Testing : In vitro studies showed that certain derivatives exhibit potent activity against bacterial strains, indicating their potential use in developing new antibiotics .

作用機序

The mechanism of action of N-benzyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, leading to its biological activities. For example, it may inhibit certain enzymes involved in tumor growth or bacterial infections .

類似化合物との比較

N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide

Structural Differences :

- The benzyl group in N-benzyl-1-benzofuran-2-carboxamide is replaced with a 2-ethylphenyl substituent.

- Molecular formula: C₁₇H₁₅NO₂ (vs. C₁₆H₁₃NO₂ for the benzyl analog).

- Average mass: 265.312 g/mol (monoisotopic: 265.110279 g/mol) .

Key Implications :

- The ethyl substitution may enhance metabolic stability due to reduced susceptibility to oxidative degradation.

N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide

Structural Differences :

- This compound replaces the benzofuran core with a benzimidazole ring fused to a furan-carboxamide group.

- A 4-chlorobenzyl group and methyl substituent on the amide nitrogen add complexity.

Key Implications :

- The benzimidazole moiety may improve π-π stacking interactions in receptor binding compared to benzofuran.

Benzathine Benzylpenicillin

It is a penicillin salt with a dibenzylethylenediamine counterion, emphasizing the role of benzyl groups in modifying pharmacokinetics (e.g., prolonged release due to low solubility) .

Research Findings and Limitations

- Synthetic Accessibility : this compound derivatives are typically synthesized via amide coupling reactions, similar to methods used for its ethylphenyl analog .

- Biological Activity : While specific data for the benzyl variant are sparse, benzofuran carboxamides are explored for antimicrobial and anticancer properties, with substituents critically influencing activity .

- Gaps in Evidence : Pharmacokinetic data (e.g., logP, solubility) and direct bioactivity comparisons are absent in the provided materials, necessitating further experimental validation.

生物活性

N-benzyl-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, have been shown to exhibit a wide range of biological activities such as:

- Antitumor : Significant inhibitory effects on cancer cell growth.

- Antibacterial : Effective against various bacterial strains.

- Antioxidative : Capable of scavenging free radicals.

- Antiviral : Potential activity against viral infections .

Target Interaction

The biological activity of benzofuran compounds is attributed to their ability to interact with specific molecular targets within cells. For instance, certain derivatives have been observed to inhibit key signaling pathways involved in cell proliferation and survival.

Mode of Action

The mechanism by which this compound exerts its effects may involve:

- Cell Cycle Arrest : Induction of apoptosis in cancer cell lines, as evidenced by flow cytometry studies showing increased apoptotic markers .

- Inhibition of Kinases : Some benzofuran derivatives have shown the ability to inhibit kinases critical for cancer cell proliferation, such as AKT and PLK1 .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its moderate molecular weight (approximately 251.28 g/mol) and LogP value indicating good lipophilicity . This profile enhances its potential for therapeutic applications.

Anticancer Activity

A study highlighted the anticancer properties of this compound derivatives, demonstrating significant cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 25.72 ± 3.95 |

| JSF-4088 (analog) | Vero cells | CC50 > 120 |

These findings indicate that while the compound exhibits potent activity against cancer cells, it maintains a relatively low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Antitubercular Activity

Another area of research involved the evaluation of related benzofuran derivatives for their antitubercular properties. Compounds similar to this compound demonstrated potent in vitro activity against Mycobacterium tuberculosis with minimal cytotoxic effects on mammalian cells:

| Compound | MIC (μM) | CC50 (μM) |

|---|---|---|

| JSF-3449 | 0.019 | 40 |

| JSF-4088 | 0.019 | >120 |

These results underscore the potential application of benzofuran derivatives in treating tuberculosis, particularly in drug-resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-benzyl-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via transamidation reactions or cross-coupling methodologies. For example, transamidation of intermediates derived from C–H arylation can proceed in a one-pot, two-step procedure under controlled temperature (e.g., 60–80°C) using polar aprotic solvents like DMF . Alternatively, Suzuki-Miyaura cross-coupling (e.g., with 4-bromophenyl derivatives) can be employed, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in refluxing THF . Optimization involves tuning catalyst loading, reaction time, and solvent polarity to maximize yield and minimize side products.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer : High-resolution techniques are critical:

- NMR Spectroscopy : and NMR (e.g., DMSO-d₆ solvent) confirm regiochemistry and functional groups, with key peaks for benzofuran protons (~7.2–7.6 ppm) and carboxamide carbonyls (~165–170 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies impurities .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., calculated for C₁₆H₁₃NO₂: 251.09 g/mol) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

- Answer : Single-crystal X-ray diffraction data (collected at 100 K) can be refined using SHELXL. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources improve accuracy.

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, hydrogen bonds between the carboxamide NH and benzofuran oxygen stabilize the lattice .

- Validation : R-factor (<5%) and residual electron density maps ensure model reliability .

Q. How can contradictions in biological activity data for benzofuran carboxamides be resolved across studies?

- Answer : Discrepancies (e.g., antimicrobial vs. inactive results) arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923) and controls.

- Structural Confounders : Impurities (e.g., residual solvents) or stereochemical variations (e.g., racemic vs. enantiopure samples) must be ruled out via chiral HPLC .

- Mechanistic Context : Use target-specific assays (e.g., enzyme inhibition vs. whole-cell viability) to isolate activity .

Q. What role does this compound play as a building block in heterocyclic chemistry?

- Answer : The compound serves as a precursor for:

- Functionalization : Electrophilic substitution at the benzofuran C3 position (e.g., bromination) enables access to polycyclic systems .

- Coordination Chemistry : The carboxamide acts as a bidentate ligand for transition metals (e.g., Cu(II) complexes with potential catalytic activity) .

- Pharmacophore Hybrids : Coupling with piperazine or thiophene moieties (via amide linkages) enhances bioactivity diversity .

Q. How do structural modifications to the benzyl or benzofuran moieties influence pharmacological profiles?

- Answer : SAR studies reveal:

- Benzyl Substitution : Electron-withdrawing groups (e.g., -NO₂ at para) enhance anticancer activity (e.g., IC₅₀ reduction in MCF-7 cells) but reduce solubility .

- Benzofuran Functionalization : Methoxy groups at C5 improve CNS penetration (logP optimization), while halogenation (e.g., Cl at C6) increases metabolic stability .

- Amide Linkers : Replacing benzyl with heteroaromatic groups (e.g., pyridyl) alters target selectivity (e.g., kinase vs. GPCR binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。